molecular formula C15H11ClFN5O B2811488 N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-49-1

N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2811488
CAS No.: 1396878-49-1
M. Wt: 331.74
InChI Key: ARJRIBQTPCUBFS-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and a carboxamide linker to a 4-chlorobenzyl moiety. The 4-fluorophenyl group enhances lipophilicity and may influence target binding through halogen interactions, while the 4-chlorobenzyl substituent contributes to steric bulk and electronic effects.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)9-18-15(23)14-19-21-22(20-14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJRIBQTPCUBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its tetrazole core , distinguishing it from other heterocyclic carboxamides (e.g., thiadiazoles, thiophenes, triazoles). Below is a detailed comparison with structurally related compounds from the evidence:

Compound Name Core Heterocycle Key Substituents Molecular Formula (MW) Biological Activity/Notes Reference ID
N-(4-Chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide (Target) Tetrazole 4-Fluorophenyl, 4-chlorobenzyl C₁₅H₁₁ClFN₅O (347.7 g/mol) Hypothesized stability and bioactivity -
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene Nitro, trifluoromethyl, methoxy C₁₆H₁₀F₃N₃O₄S₂ (453.4 g/mol) Antibacterial (42% purity)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Chlorobenzylidene, 4-methylphenyl C₁₅H₁₂ClN₃S (301.8 g/mol) Insecticidal/fungicidal
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Triazole 2-Chlorobenzyl, 4-fluorobenzyl C₁₇H₁₄ClFN₄O (352.8 g/mol) Structural analog with halogen variations
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole 4-Fluorophenyl, thioether, methoxyphenyl C₂₀H₁₆FN₃O₂S₂ (413.5 g/mol) COX1/2 inhibition

Key Differences and Implications

Thiophene/Thiazole (): These sulfur-containing cores may improve metabolic stability but lack the bioisosteric versatility of tetrazoles.

Substituent Effects :

  • Halogen Positioning : The target’s 4-chlorobenzyl group may confer better steric alignment with hydrophobic binding pockets compared to 2-chlorobenzyl in triazole analogs ().
  • Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group in the target provides moderate electron-withdrawing effects, whereas trifluoromethyl groups () enhance lipophilicity but may reduce solubility.

Biological Activity :

  • Thiadiazole derivatives () exhibit insecticidal activity, suggesting the target’s tetrazole core could be optimized for similar applications.
  • Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, though their low purity (42%) highlights synthetic challenges absent in high-purity analogs (e.g., 99.05% in ).

Synthetic Accessibility :

  • The target’s tetrazole synthesis likely follows established carboxamide coupling methods (e.g., HATU-mediated reactions in ), but regioselective tetrazole formation may require specialized conditions .

Research Findings and Trends

  • Bioisosteric Potential: Tetrazoles are increasingly favored over carboxylic acids in drug design due to improved bioavailability and resistance to enzymatic degradation .
  • Halogen Interactions : Fluorine and chlorine in the target compound may engage in halogen bonding with biological targets, a feature observed in COX inhibitors () and antifungals ().
  • Computational Insights : Molecular docking (e.g., ’s KFase inhibitors with fluorobenzamide groups) suggests that fluorinated carboxamides achieve low binding energies (−9.0 kcal/mol), a metric applicable to the target compound’s design .

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